molecular formula C17H20N4O5 B5525962 2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B5525962
M. Wt: 360.4 g/mol
InChI Key: INWHYMSFFGYZRN-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals known for their potential in various biological and chemical applications. Although there is no direct study on this specific compound, related research on similar triazole and acetamide derivatives provides valuable insights into their synthesis, structural characteristics, and properties.

Synthesis Analysis

Synthesis of similar compounds involves multi-step reactions, starting from basic heterocyclic scaffolds like 1,2,4-triazoles or benzodioxoles, followed by various condensation, substitution, or cyclization reactions. The synthesis process is tailored to introduce specific functional groups, achieving desired structural features and biological activities. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl] acetamide derivatives showcases a related approach (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this category is elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms, molecular conformation, and the presence of specific functional groups. For example, the structural characterization of similar acetamide derivatives through NMR and IR spectroscopy has been reported, highlighting the utility of these techniques in confirming the chemical structure of synthesized compounds (Panchal & Patel, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : Innovative methods for synthesizing acetamides and triazole derivatives highlight advancements in chemical synthesis, offering potential pathways for creating compounds with similar structures to the one . For example, novel synthesis approaches for 2-acetamido-2-deoxy-beta-D-hexopyranosides and triazole compounds demonstrate the evolving techniques in organic chemistry that could apply to synthesizing the target compound (Cai, Ling, & Bundle, 2009); (Panchal & Patel, 2011).

Potential Therapeutic Applications

  • Anticancer Properties : Triazole derivatives have been synthesized and evaluated for their anticancer effects, showing promise in inhibiting tumor progression markers like MMP-9. This suggests that compounds with a triazole core, akin to the one being inquired about, may hold potential in cancer treatment strategies (Özdemir et al., 2017).
  • Antibacterial and Antifungal Activities : Research into novel 1,2,3-triazole compounds containing thioamide groups indicates significant antimicrobial activities, implying that similarly structured compounds could serve as leads for developing new antimicrobial agents (Rezki, 2016).

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11-19-20(9-16(22)18-8-13-3-2-6-24-13)17(23)21(11)12-4-5-14-15(7-12)26-10-25-14/h4-5,7,13H,2-3,6,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWHYMSFFGYZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

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